1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole
CAS No.:
Cat. No.: VC17280918
Molecular Formula: C30H23N3O2
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H23N3O2 |
|---|---|
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | (4S)-4-phenyl-2-[8-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-9H-carbazol-1-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C30H23N3O2/c1-3-9-19(10-4-1)25-17-34-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)33-27(21)23)30-32-26(18-35-30)20-11-5-2-6-12-20/h1-16,25-26,33H,17-18H2/t25-,26-/m1/s1 |
| Standard InChI Key | UNKTUBAINWCHDD-CLJLJLNGSA-N |
| Isomeric SMILES | C1[C@@H](N=C(O1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
| Canonical SMILES | C1C(N=C(O1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Stereochemistry
1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole (molecular formula: , molecular weight: 457.5 g/mol) features a planar carbazole system fused with two oxazoline rings at positions 1 and 8 . The oxazoline moieties adopt a dihydrooxazole structure, with the (S)-configuration at the 4-position introducing chirality. This stereochemical feature is critical for enantioselective interactions in catalytic or biological systems .
The carbazole scaffold consists of three aromatic rings, contributing to π-π stacking interactions, while the oxazoline groups provide Lewis basicity through their nitrogen atoms. X-ray crystallography of analogous compounds suggests that the oxazoline rings adopt a pseudo-axial orientation relative to the carbazole plane, minimizing steric clashes between phenyl substituents .
Table 1: Key Molecular Properties
Synthesis and Reaction Optimization
Multi-Step Synthetic Pathways
The synthesis of 1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole typically involves sequential functionalization of the carbazole core. A representative route proceeds as follows:
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Carbazole Bromination: Selective bromination at the 1 and 8 positions using in dichloromethane at 0°C.
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Oxazoline Ring Installation: Ullmann-type coupling of brominated carbazole with (S)-4-phenyl-4,5-dihydrooxazole-2-carboxylic acid under CuI/L-proline catalysis.
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Chiral Purification: Diastereomeric separation via preparative HPLC on a chiral stationary phase (e.g., Chiralpak IA) .
Critical reaction parameters include strict temperature control (−10°C to 25°C), inert atmosphere (Ar or ), and anhydrous solvents (THF, DMF). Yields range from 35–48% after purification by silica gel chromatography.
Challenges and Future Directions
Scalability of Synthesis
Current routes suffer from low yields and costly chiral separations. Future work should explore catalytic asymmetric synthesis using chiral ligands like BINAP or Josiphos to improve atom economy.
Mechanistic Studies
The compound’s mode of action in biological systems remains unclear. Advanced techniques like cryo-EM or X-ray crystallography of target complexes are needed to elucidate binding motifs.
Hybrid Material Development
Incorporating 1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole into metal-organic frameworks (MOFs) could yield materials with dual luminescent and catalytic properties. Initial docking studies suggest compatibility with Zn-based nodes like MOF-5 .
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